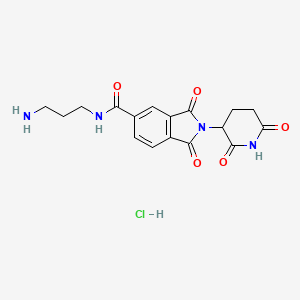
methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate (MCPCC) is a cyclic organic compound that has a variety of applications in the scientific research field. MCPCC is a versatile compound that can be used in a wide range of laboratory experiments, making it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate has a variety of applications in the scientific research field. It can be used as a reagent in organic synthesis, as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a fluorescent probe in biological systems. It has also been used to study the structure and reactivity of organic molecules, and to investigate the mechanism of action of enzymes.
Mecanismo De Acción
The mechanism of action of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in a manner that leads to changes in their structure and activity. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and proteases, as well as to modulate the activity of other proteins. It has also been shown to affect the activity of certain hormones, such as cortisol and estradiol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a stable compound, so it can be stored for long periods of time without degrading. However, it is important to note that methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate is a hazardous compound, and proper safety precautions must be taken when handling it.
Direcciones Futuras
Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate has a wide range of potential applications in the scientific research field, and there are many potential future directions for research. One potential future direction is to further investigate the mechanism of action of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate, and to explore its potential applications in drug development. Additionally, further research into the biochemical and physiological effects of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate could lead to new insights into the regulation of enzymes and other proteins. Finally, further studies into the synthesis of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate could lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate can be synthesized using a variety of methods. The most common method of synthesis is the reaction of 5-chloropyrazine with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate as the product. Other methods of synthesis include the reaction of 5-chloropyrazine with cyclopropanecarboxaldehyde in the presence of a base, and the reaction of 5-chloropyrazine with cyclopropanecarboxylic acid dichloride in the presence of a base.
Propiedades
IUPAC Name |
methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTELQRZIXLIVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)

![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)